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Compound of Interest

Compound Name: Pentadecaprenol

Cat. No.: B15548959 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

expected Nuclear Magnetic Resonance (NMR) characteristics of Pentadecaprenol,
contextualized by experimental data from analogous polyprenols.

This guide provides a comparative overview of the ¹H and ¹³C NMR chemical shifts of

Pentadecaprenol and other structurally related lipids. While specific experimental NMR data

for Pentadecaprenol (a C₇₅ polyprenol) is not readily available in public databases and

literature, this document compiles known NMR data for shorter-chain polyprenols—farnesol

(C₁₅), geranylgeraniol (C₂₀), solanesol (C₄₅), and dolichols/undecaprenol (C₅₅)—to establish

trends and predict the spectral characteristics of Pentadecaprenol. This information is crucial

for researchers working on the identification, characterization, and synthesis of long-chain

polyprenols, which play vital roles in various biological processes.

Data Presentation: Comparative NMR Chemical
Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for key functional groups

in a series of all-trans polyprenols, recorded in deuterated chloroform (CDCl₃). These values

are essential for understanding the impact of isoprenoid chain length on the magnetic

environment of constituent nuclei.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of All-trans Polyprenols in CDCl₃
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Proton Farnesol (C₁₅)
Geranylgerani
ol (C₂₀)

Solanesol (C₄₅)
Expected for
Pentadecapren
ol (C₇₅)

CH₂OH 4.15 (d) 4.13 (d) ~4.15 (d) ~4.15 (d)

C=CH-CH₂OH 5.42 (t) 5.40 (t) ~5.42 (t) ~5.42 (t)

Internal C=CH 5.12 (m) 5.11 (m) ~5.10 (m) ~5.10 (m)

Allylic CH₂ 2.05-1.95 (m) 2.09-1.99 (m) ~2.00 (m) ~2.00 (m)

trans-CH₃ on

C=C
1.68 (s) 1.67 (s) ~1.68 (s) ~1.68 (s)

cis-CH₃ on C=C

(terminal)
1.60 (s) 1.59 (s) ~1.60 (s) ~1.60 (s)

Note: The chemical shifts for internal repeating isoprene units are expected to be highly similar

across different polyprenol chain lengths.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of All-trans Polyprenols in CDCl₃
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Carbon
Farnesol (C₁₅)
[1]

Geranylgerani
ol (C₂₀)

Solanesol (C₄₅)
[2]

Expected for
Pentadecapren
ol (C₇₅)

CH₂OH 59.2 59.1 ~59.2 ~59.2

C=CH-CH₂OH 123.7 123.9 ~124.0 ~124.0

C=CH-CH₂OH 140.9 140.5 ~140.8 ~140.8

Internal C=CH 124.3 - 124.4 124.3 - 124.4 ~124.4 ~124.4

Internal C=C 135.0 - 135.8 135.0 - 135.8 ~135.5 ~135.5

Terminal C=

(CH₃)₂
131.3 131.2 ~131.3 ~131.3

Allylic CH₂ 39.7, 26.7 39.7, 26.7 ~39.7, ~26.7 ~39.7, ~26.7

trans-CH₃ on

C=C
16.0 16.0 ~16.0 ~16.0

cis-CH₃ on C=C

(terminal)
17.7, 25.7 17.7, 25.7 ~17.7, ~25.7 ~17.7, ~25.7

Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR

spectra of long-chain lipids like Pentadecaprenol.

1. Sample Preparation:

Dissolution: Accurately weigh 5-10 mg of the lipid sample for ¹H NMR and 20-50 mg for ¹³C

NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

CDCl₃ is a common choice due to its excellent solubilizing properties for lipids and its

relatively simple solvent signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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Filtration: To ensure a homogeneous solution and prevent signal broadening due to

suspended particles, filter the sample through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity, which is particularly important for complex molecules like

polyprenols.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

Spectral Width: Set a spectral width of approximately 12-15 ppm.

Acquisition Time: An acquisition time of 2-3 seconds is recommended.

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually

adequate.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to

simplify the spectrum to singlets for each carbon.

Spectral Width: A wider spectral width of about 200-220 ppm is necessary.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A longer relaxation delay of 2-5 seconds is crucial for quantitative

analysis, especially for quaternary carbons.

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required

due to the low natural abundance of the ¹³C isotope.
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3. Data Processing:

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to

improve the signal-to-noise ratio.

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline

correction to ensure accurate integration and peak picking.

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of polyprenol

NMR data, leading to the prediction of the chemical shifts for Pentadecaprenol.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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